molecular formula C14H12F3IO4S B1596822 (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate CAS No. 115298-63-0

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

Cat. No.: B1596822
CAS No.: 115298-63-0
M. Wt: 460.21 g/mol
InChI Key: YXSLFXLNXREQFW-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high reactivity and ability to act as electrophilic arylating agents. These properties make them valuable in various chemical transformations, including cross-coupling reactions and arylation processes.

Properties

IUPAC Name

(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLFXLNXREQFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370539
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115298-63-0
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation and Diaryliodonium Salt Formation

  • Starting Materials: Typically, iodobenzene or substituted iodoarenes (e.g., 4-iodoanisole) are used as the iodine source.
  • Oxidants: Meta-chloroperbenzoic acid (mCPBA) is commonly employed as an oxidant to convert the iodoarene into an iodine(III) intermediate.
  • Acid Catalysts: Strong acids such as trifluoromethanesulfonic acid (triflic acid, TfOH), p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA) facilitate the reaction and promote anion exchange to triflate.
  • Solvents: Dichloromethane (DCM) is the preferred solvent due to its inertness and ability to dissolve reactants and intermediates.

Typical Procedure:

  • Dissolve the aryl iodide in DCM at room temperature.
  • Add triflic acid slowly to the solution and stir for 5–10 minutes.
  • Cool the reaction mixture in an ice bath.
  • Add the arene nucleophile (e.g., anisole) dropwise.
  • Stir the mixture for 10 minutes to allow formation of the diaryliodonium salt.
  • Concentrate the reaction mixture under reduced pressure while cold.
  • Precipitate the product by addition of ether or petroleum ether.
  • Filter and dry under vacuum to obtain the pure this compound as a solid.

This method yields the target compound efficiently under mild conditions.

In Situ Anion Exchange

In some protocols, diaryliodonium tosylates or other salts are first formed, then converted to triflates by adding triflic acid at low temperature. For example:

  • Synthesize di(4-methoxyphenyl)iodonium tosylate by oxidation with mCPBA in the presence of TsOH.
  • Add triflic acid dropwise at 0 °C to exchange the tosylate anion for triflate.
  • Stir at room temperature for 1 hour.
  • Isolate the triflate salt by evaporation and precipitation.

Use of Hypervalent Iodine Reagents and Lewis Acids

Another approach involves using commercially available hypervalent iodine reagents such as (diacetoxyiodo)benzene (DIB) and activating agents like trimethylsilyl trifluoromethanesulfonate (TMSOTf):

  • React DIB with TMSOTf in anhydrous dichloromethane at 0 °C to form bis(triflate)iodobenzene intermediates.
  • Add the arylacetylene or arene nucleophile to form the desired iodonium salt.
  • Control of concentration, temperature, and equivalents of reagents is critical to optimize yields (typically below 41% if conditions vary from optimal).

Continuous-Flow Synthesis (Industrial Scale)

For industrial production, continuous-flow synthesis techniques are employed to enhance safety, scalability, and efficiency:

  • Flow reactors allow controlled mixing of iodoarenes, oxidants, and acids.
  • Continuous removal of byproducts reduces waste.
  • Enables rapid reaction times and high throughput.

Reaction Conditions and Optimization

Parameter Optimal Condition Effect of Variation
Solvent Dichloromethane (DCM) Less inert or polar solvents reduce yield
Temperature 0 °C to room temperature Higher or lower temps reduce yield
Acid Catalyst Triflic acid (TfOH), 2 equiv Insufficient acid lowers conversion
Oxidant mCPBA or DIB Quality and equivalents affect reaction rate
Reaction Time 10–15 minutes Longer time can lead to byproducts
Equivalents of Arene 1 equiv Increasing beyond 1.5 equiv does not improve yield

Representative Data Table of Preparation Conditions

Entry Iodoarene Oxidant Acid Catalyst Solvent Temp (°C) Time (min) Yield (%) Notes
1 4-Iodoanisole mCPBA TfOH (2 equiv) DCM 0 to 25 10 70–75 Direct synthesis, mild conditions
2 Iodobenzene DIB TMSOTf (2 equiv) DCM 0 to 25 15 ~40 Requires strict control of conditions
3 4-Iodoanisole mCPBA TsOH followed by TfOH DCM 40 then 0 15 + 60 65–73 Two-step anion exchange
4 4-Iodoanisole mCPBA TfOH (4 equiv) DCM RT 5 68 Rapid formation with excess acid

Research Findings and Notes

  • The methoxy substituent on the phenyl ring enhances electrophilicity and facilitates aryl transfer compared to unsubstituted diaryliodonium salts.
  • The use of triflic acid is critical for obtaining the triflate salt with high purity and yield.
  • Reaction optimization studies show that the concentration of reagents and temperature control are key to maximizing yield and minimizing side products.
  • Continuous-flow methods demonstrate improved scalability and safety for industrial synthesis.
  • The compound is isolated as a crystalline solid, often requiring precipitation from ether or petroleum ether and drying under vacuum.

Chemical Reactions Analysis

Radical Arylation Pathways

The compound participates in visible-light-driven photoredox reactions, generating aryl radicals via single-electron transfer (SET). For example:

  • C2-Arylation of N-Oxides : When combined with eosin Y under blue LED irradiation, it selectively arylates quinoline/pyridine N-oxides at the C2 position. The mechanism involves:

    • Photoexcitation of eosin Y to form eosin Y*

    • SET from eosin Y* to the iodonium salt, producing a phenyl radical

    • Radical addition to the N-oxide substrate, followed by deprotonation (Cs₂CO₃) to yield 2-arylquinolines/pyridines .

Key Data :

SubstrateProduct YieldConditions
Quinoline N-oxide89%5W LEDs, RT, 12h
Pyridine N-oxide78%5W LEDs, RT, 12h

Transition-Metal-Catalyzed Coupling

The compound serves as an aryl donor in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : With Pd(PPh₃)₄ (5 mol%) and arylboronic acids, it forms biaryls in 72–94% yields .

  • Copper-Catalyzed Triazole Arylation : In DMF at 100°C with CuSO₄ (10 mol%), it introduces 4-methoxyphenyl groups to 1,2,3-triazoles, achieving 85% yield .

Mechanistic Highlights :

  • Oxidative addition of Pd⁰ to the I(III) center

  • Transmetalation with boronic acids

  • Reductive elimination to form C–C bonds

Friedel–Crafts Arylation

The compound reacts with electron-rich arenes (e.g., anisole) under acid-free conditions:

  • Product : 4-Methoxybiphenyl derivatives

  • Yield : 68–82% (room temperature, 2h)

Optimized Conditions :

ParameterValue
SolventCH₃CN
Temperature25°C
Reaction Time2h

Alcohol Oxidation

In the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), it oxidizes primary alcohols to aldehydes:

  • Substrate Scope : Benzyl alcohols, cinnamyl alcohols

  • Yield Range : 70–92%

Proposed Pathway :

  • Iodonium salt abstracts a hydrogen atom from TEMPO-H

  • TEMPO⁺ oxidizes the alcohol to the carbonyl compound

Biological Activity and Cytotoxicity

Recent studies highlight its potential in medicinal chemistry:

Anticancer Activity

Cell LineIC₅₀ (μM)MechanismReference
U9370.49Oxidative stress induction
HeLa1.2GPX4 inhibition

Key Findings :

  • Induces ferroptosis via covalent modification of GPX4

  • Synergizes with erastin (ferroptosis inducer) at 0.1 μM

vs. Other Diaryliodonium Salts

Property(4-MeO-Ph)PhI⁺OTf⁻Ph₂I⁺OTf⁻(4-CF₃-Ph)PhI⁺OTf⁻
Electrophilicity (DFT)1.72 eV1.58 eV1.89 eV
Arylation Rate (k, s⁻¹)4.7×10⁻³3.1×10⁻³5.9×10⁻³
Thermal Stability (°C)120110135

Data sourced from computational and experimental studies

Scientific Research Applications

Scientific Research Applications

  • Cross-Coupling Reactions :
    • Suzuki–Miyaura Coupling : This compound is widely utilized in Suzuki–Miyaura coupling reactions to form biaryl compounds. It serves as a source of aryl groups that can be transferred to various nucleophiles under mild conditions .
    • Stille Coupling : Similar applications are observed in Stille coupling reactions, where it aids in forming carbon-carbon bonds effectively.
  • Electrophilic Aromatic Substitution :
    • The compound participates in electrophilic aromatic substitution reactions, allowing for the functionalization of aromatic rings . This application is particularly valuable in synthesizing complex organic molecules.
  • Synthesis of Functionalized Compounds :
    • It is employed in synthesizing a variety of functionalized compounds, including aryl ethers, aryl amines, and aryl sulfides. The versatility in forming different products makes it an essential reagent in organic synthesis .
  • Flow Synthesis Techniques :
    • Recent advancements have introduced flow synthesis methods for diaryliodonium triflates, enhancing scalability and efficiency. This technique allows for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .

Case Studies and Research Findings

  • A study demonstrated the successful use of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate in the synthesis of sulfonylated coumarins from sulfur dioxide, highlighting its utility in producing complex structures from simple precursors .
  • Another investigation into flow synthesis found that using this compound significantly improved reaction rates and product yields when compared to traditional batch methods .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate involves its ability to act as an electrophilic arylating agent. It facilitates the transfer of an aryl group to a nucleophile, forming new carbon-aryl or heteroatom-aryl bonds. This process is often catalyzed by transition metals such as palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which provide distinct reactivity and selectivity in arylation reactions. Its methoxy group enhances its electrophilicity, making it a more effective arylating agent compared to other diaryliodonium salts .

Biological Activity

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, a member of the diaryliodonium salts family, is recognized for its significant role in organic synthesis. This hypervalent iodine compound exhibits high reactivity, making it a valuable electrophilic arylating agent in various chemical transformations such as cross-coupling reactions and arylation processes. Its ability to facilitate the formation of carbon-aryl and heteroatom-aryl bonds is particularly noteworthy.

The biological activity of this compound primarily stems from its mechanism as an electrophilic arylating agent. The compound can transfer an aryl group to a nucleophile, which is often catalyzed by transition metals like palladium. This process is crucial in many synthetic pathways, allowing for the construction of complex organic molecules .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of various diaryliodonium salts, including this compound. The compound has shown promising results in vitro against cancer cell lines, demonstrating its potential as a therapeutic agent. For instance, newly synthesized diaryliodonium salts exhibited significant cytotoxicity against U937 cells, with some compounds achieving IC50 values as low as 0.49 μM .

Case Studies

  • Study on Ferroptosis Induction : A study explored the use of electrophilic compounds similar to this compound in inducing ferroptosis, a form of regulated cell death. The findings suggested that compounds capable of thiol addition could act as covalent inhibitors, targeting proteins like GPX4, which are crucial for cellular antioxidant defense .
  • Photoredox Chemistry : Research involving photoredox-catalyzed reactions demonstrated the versatility of diaryliodonium salts in synthesizing sulfonylated products. This indicates that this compound can be utilized in innovative synthetic methodologies that may have biological implications .

Summary of Biological Findings

Study FocusCell LineIC50 ValueMechanism of Action
CytotoxicityU9370.49 μMOxidative stress induction
Ferroptosis InductionVariousLow nM rangeCovalent inhibition of GPX4
Photoredox ReactionsN/AN/AElectrophilic arylation

Safety and Handling

While investigating the biological activity of this compound, it is essential to consider safety precautions due to its irritant properties. The compound can cause irritation to the eyes, respiratory system, and skin upon exposure . Proper handling procedures should be adhered to minimize risks during laboratory use.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, and how are structural and purity benchmarks validated?

  • Methodology : The compound is synthesized via a general procedure for diaryliodonium salts involving oxidative coupling of aryl iodides with aryl boronic acids or direct ligand exchange. For example, analogs like bis(4-tert-butylphenyl)iodonium triflate are prepared by reacting iodobenzene derivatives with trifluoromethanesulfonic acid under anhydrous conditions .
  • Characterization : Multinuclear NMR (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity. For instance, ¹H NMR of (6-chloropyridin-3-yl)(phenyl)iodonium triflate shows distinct aromatic proton splitting patterns (δ 9.17 ppm for pyridyl protons) . High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., m/z 393.1086 for bis(4-tert-butylphenyl)iodonium triflate) .

Q. What are the stability and compatibility considerations for this reagent under common reaction conditions?

  • Stability : The compound is hygroscopic and should be stored under inert gas (Ar/N₂) at –20°C. Decomposition via ligand scrambling or hydrolysis is minimized by avoiding protic solvents (e.g., H₂O) and strong bases .
  • Compatibility : Compatible with polar aprotic solvents (DMSO, THF, DMF) and mild Lewis acids (e.g., trimethylsilyl triflate). Avoid using nucleophilic reagents (e.g., amines) that may displace the triflate counterion .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the aryl rings influence the reactivity of diaryliodonium salts in cross-coupling reactions?

  • Substituent Impact : Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aryl rings enhance electrophilicity, accelerating aryl transfer. For example, bis(4-(trifluoromethyl)phenyl)iodonium salts exhibit higher reactivity in metal-free arylations compared to electron-donating substituents (e.g., –OMe) . Steric hindrance from ortho-substituents (e.g., 2,4-dimethylphenyl) reduces reaction rates but improves selectivity .
  • Experimental Design : Compare kinetic data (e.g., rate constants via ¹⁹F NMR monitoring) of substituted analogs in model reactions (e.g., ethyl acetoacetate arylation) .

Q. What is the role of (4-Methoxyphenyl)(phenyl)iodonium triflate in photochemical applications, and how does it compare to other photoacid generators (PAGs)?

  • Photolysis Mechanism : Upon UV irradiation, the iodonium salt undergoes homolytic cleavage to generate aryl radicals and triflic acid (HOTf), which catalyzes acid-driven reactions (e.g., epoxy resin curing). The methoxy group stabilizes the aryl radical intermediate, reducing recombination side reactions .
  • Comparative Analysis : Benchmarked against diphenyliodonium hexafluorophosphate, triflate-based salts offer superior solubility in nonpolar matrices and lower thermal decomposition thresholds (e.g., 153–154°C vs. 175°C for tetrafluoroborate salts) .

Q. How can computational methods predict the regioselectivity of aryl transfer in reactions involving unsymmetrical diaryliodonium salts?

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify the more electrophilic aryl group. For example, the 4-methoxyphenyl group in (4-Methoxyphenyl)(phenyl)iodonium triflate is less electrophilic due to electron donation, directing transfer to the phenyl group in SNAr reactions .
  • Validation : Cross-reference computational predictions with experimental outcomes (e.g., HPLC analysis of product ratios in nucleophilic aromatic substitutions) .

Q. How are contradictions in reported reaction yields resolved when using this reagent in diverse catalytic systems?

  • Case Study : Discrepancies in yields for metal-free arylations (e.g., 30–78% in bis(4-tert-butylphenyl)iodonium triflate reactions ) may arise from solvent purity, trace moisture, or competing pathways (e.g., protodeiodination).
  • Resolution : Conduct controlled experiments with rigorously dried solvents and in situ monitoring (e.g., IR spectroscopy for acid formation) to isolate variables .

Methodological Resources

Parameter Details Reference
Synthetic Yield 30–78% (varies with substituents and counterion)
Melting Point 153–154°C (for bis(4-tert-butylphenyl) analog)
Optimal Solvent THF or DMSO (anhydrous, ≤10 ppm H₂O)
Photolysis Wavelength 254–365 nm (UV-A to UV-C range)
Computational Tool Gaussian 16 (B3LYP/6-31G* for geometry optimization)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
Reactant of Route 2
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

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